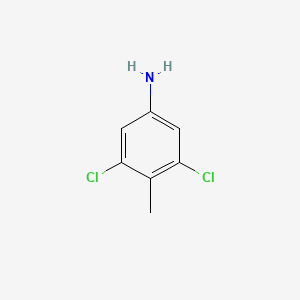

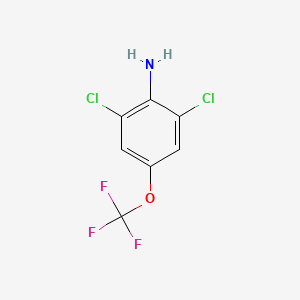

3,5-Dichloro-4-methylaniline

Overview

Description

3,5-Dichloro-4-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Monitoring and Environmental Exposure

3,5-Dichloro-4-methylaniline is a significant marker in environmental and health studies. Turci et al. (2006) established that dichloroanilines (DCAs), including 3,5-DCA, are markers for certain non-persistent pesticides. These compounds, and by extension 3,5-DCA, can be traced in human urine, indicating exposure primarily through diet. This has implications for monitoring environmental and occupational exposure to pesticides, as well as assessing potential health risks like endocrine disruption (Turci et al., 2006).

Role in Carcinogenesis Studies

4-Chloro-2-methylaniline, a related compound, has been investigated for its potential role in carcinogenesis. Hill et al. (1979) studied its biochemical interactions, noting that it binds extensively to proteins, DNA, and RNA in rat liver. Such studies are crucial for understanding the mechanisms of action and potential risks of similar chemicals, including this compound (Hill, Shih, & Struck, 1979).

Antioxidant and Chemical Synthesis Applications

The compound has applications in the field of chemical synthesis and antioxidation. Topçu et al. (2021) synthesized novel compounds using 3,5-dichloroaniline, demonstrating significant antioxidant activities. This suggests potential uses in developing antioxidants to manage oxidative stress conditions (Topçu et al., 2021).

Studies in Toxicology and Chemical Safety

Research on the toxicological effects of related haloanilines, including 3,5-dihaloanilines, is essential for chemical safety. Hong et al. (2000) examined the nephrotoxic effects of these compounds, providing valuable insights into their safety profile and potential risks in industrial and pharmaceutical applications (Hong, Anestis, Henderson, & Rankin, 2000).

Environmental Monitoring

This compound is also relevant in monitoring environmental pollution. Wegman and Korte (1981) reported on the presence of dichloroanilines, including 3,5-DCA, in Dutch rivers, highlighting the importance of these compounds as indicators of water quality and pollution levels (Wegman & Korte, 1981).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

Anilines like this compound are generally involved in various chemical reactions, serving as precursors to many chemicals used in industry and medicine .

Mode of Action

The mode of action of 3,5-Dichloro-4-methylaniline involves its participation in chemical reactions. For instance, it can undergo a reaction with tin (II) chloride dihydrate in DMF, a common solvent . The specifics of this interaction and the resulting changes would depend on the exact conditions and reactants present.

Biochemical Pathways

Anilines like this compound are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrierIt also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its distribution within the body.

Result of Action

As an aniline derivative, it may participate in various chemical reactions, leading to the synthesis of different compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other reactants, the pH, temperature, and solvent conditions under which the compound is used .

Properties

IUPAC Name |

3,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUMCIATAHZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348861 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54730-35-7 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

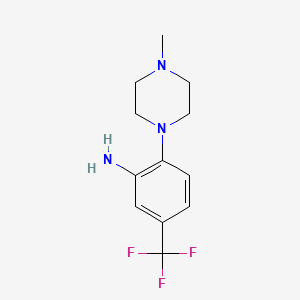

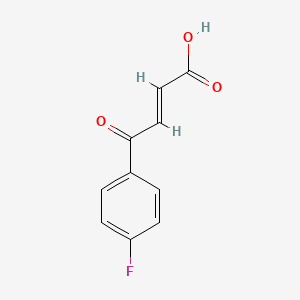

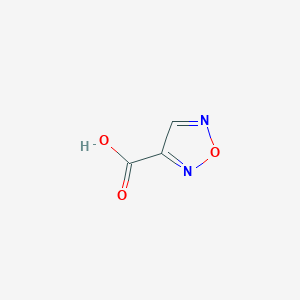

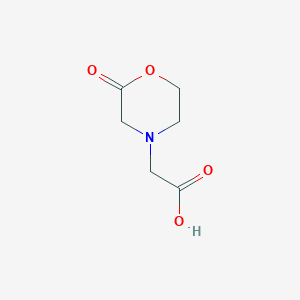

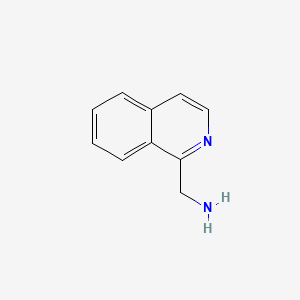

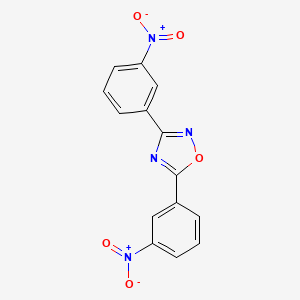

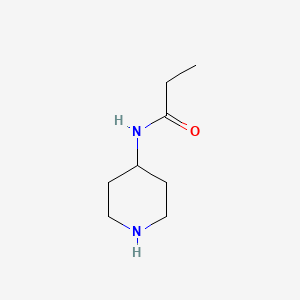

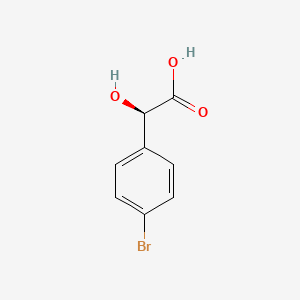

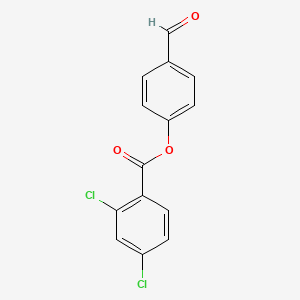

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)